molecular formula C7H12ClN3O3 B2602659 Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride CAS No. 2378501-66-5

Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride

Cat. No. B2602659
CAS RN: 2378501-66-5
M. Wt: 221.64
InChI Key: YNNBUSFOWRMKBP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate; hydrochloride is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects, making it an attractive compound for research purposes.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown that compounds related to Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride can be synthesized through various routes, highlighting their chemical reactivity and potential for further derivatization. For instance, Elnagdi et al. (1988) demonstrated new routes to 1,3,4‐oxadiazoles, which could be synthesized by condensing cyanoacetohydrazide with diethyl monoimidic malonate, showing the versatility of oxadiazole derivatives in synthetic organic chemistry Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988.

Biological Activity

Some derivatives of Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride have been explored for their biological activities. A study by Asif et al. (2021) synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and evaluated their antimicrobial activity, indicating the potential of oxadiazole derivatives in developing new antibacterial and antifungal agents Asif, Alghamdi, Alshehri, & Kamal, 2021.

Material Science Applications

In the realm of material science, the synthesis of oxadiazole derivatives is of interest for creating new materials with potential industrial applications. Shafi, Rajesh, and Senthilkumar (2021) worked on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, aiming to explore their industrial applications, which implies the adaptability of such compounds in materials science Shafi, Rajesh, & Senthilkumar, 2021.

Antimicrobial and Anticancer Potential

Research continues to investigate the antimicrobial and anticancer potential of oxadiazole derivatives. Sharma, Kumar, and Pathak (2014) synthesized carbazole derivatives and evaluated their biological activities, revealing significant antibacterial, antifungal, and anticancer properties, thus underscoring the therapeutic potential of oxadiazole compounds Sharma, Kumar, & Pathak, 2014.

Mechanism of Action

Mode of Action

Compounds containing the 1,2,4-oxadiazole motif, like this one, are known to interact with various biological targets . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

1,2,4-oxadiazoles have been found to be involved in a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations are subject to ongoing research.

properties

IUPAC Name

ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)3-6-9-5(4-8)10-13-6;/h2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNBUSFOWRMKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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